molecular formula C22H24N2O2 B12881252 2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

Cat. No.: B12881252
M. Wt: 348.4 g/mol
InChI Key: ZPUOPODEDJJQSE-UHFFFAOYSA-N
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Description

This compound belongs to the bis(oxazoline) family, characterized by a biphenyl core substituted with tetramethyl groups at the 3,3',4,4' positions and two 4,5-dihydrooxazole rings at the 2,2' positions.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[6-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3,4-dimethylphenyl]-2,3-dimethylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2/c1-13-5-7-17(19(15(13)3)21-23-9-11-25-21)18-8-6-14(2)16(4)20(18)22-24-10-12-26-22/h5-8H,9-12H2,1-4H3

InChI Key

ZPUOPODEDJJQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)C)C)C3=NCCO3)C4=NCCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3,3’,4,4’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3,3’,4,4’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2,2’-(3,3’,4,4’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(3,3’,4,4’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) (CAS 1021602-68-5)
  • Structural Difference : The methyl groups are positioned at 4,4',5,5' instead of 3,3',4,4'. This positional isomerism alters steric and electronic properties.
  • Applications : Listed in commercial catalogs (e.g., BLD Pharm) as a research chemical, suggesting utility as a ligand in catalysis .
  • Chirality: Not explicitly mentioned; likely achiral due to symmetric substitution.
(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole] (CAS 319489-87-7)
  • Structural Difference : Contains chiral centers (4S,4'S) and phenyl substituents on the oxazoline rings.
  • Applications : Used in asymmetric catalysis, leveraging its chiral environment to induce enantioselectivity in reactions .
  • Key Contrast : The target compound lacks phenyl groups and stereocenters, reducing its utility in enantioselective processes.

Biphenyl-Based Heterocyclic Compounds

2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-2-azaspiro[3.4]octan-1-ones)
  • Structural Difference : Features spiro-fused 2-azaspiro rings instead of oxazolines.
  • Biological Activity: Derivatives (e.g., compounds 7c–h) exhibit antinociceptive activity, highlighting the pharmacological relevance of biphenyl-heterocycle hybrids .
  • Electron Properties : Spiro systems may disrupt conjugation, reducing electronic delocalization compared to oxazolines.
Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate)
  • Structural Difference : Incorporates triazole and sulfonamide groups instead of oxazolines.
  • Antimicrobial Activity : Triazole-containing analogs demonstrate significant antimicrobial properties, suggesting that oxazoline derivatives might also be explored for similar applications .

Functional and Electronic Properties

Fluorescent Biphenyl Derivatives
  • Example : 4,4’-bis(2,2’-diphenylvinyl)-1,1’-biphenyl (DPVBi) used in blue OLEDs.
  • However, its tetramethyl groups might reduce solubility compared to DPVBi .
Antioxidant and Antimicrobial Activities
  • Triazole-Oxazoline Hybrids : Compounds like 4a,b and 5a,b (from ) show DPPH radical scavenging (IC₅₀ ~3–12 μmol/L) and antimicrobial efficacy.

Physicochemical Properties

Property Target Compound 4,4',5,5'-Tetramethyl Isomer Spiro Azaspiro Derivatives
Solubility Likely low (hydrophobic CH₃ groups) Similar to target Moderate (polar spiro rings)
Thermal Stability High (rigid biphenyl core) Comparable Variable (depends on substituents)
Electronic Effects Electron-rich (oxazoline N,O) Similar Electron-deficient (amide C=O)

Biological Activity

2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and possible mechanisms of action.

  • Chemical Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 274.33 g/mol
  • IUPAC Name : 2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
  • CAS Registry Number : Not widely reported; related compounds may have different CAS numbers.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivatives. The synthetic routes often focus on optimizing yield and purity while minimizing by-products.

Biological Activity

The biological activity of 2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole) has been assessed through various studies focusing on its cytotoxic effects against cancer cell lines and its interactions with biological targets.

Anticancer Activity

Recent studies have shown that oxazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies :
    • The compound demonstrated IC₅₀ values in the nanomolar range against human tumor cell lines. Specific derivatives were noted for their enhanced activity compared to traditional chemotherapeutics like combretastatin A-4 (CA-4) .
    • Table 1 summarizes the antiproliferative activities of selected oxazole derivatives:
CompoundCell LineIC₅₀ (nM)
4gA5490.35
4iMCF-70.50
CA-4Various>100

The proposed mechanism involves the disruption of microtubule formation during mitosis, leading to apoptosis in cancer cells. This is similar to the action of other known antimitotic agents.

Case Studies

Several case studies highlight the effectiveness of this class of compounds in preclinical settings:

  • Study on Antiproliferative Effects :
    • A study evaluated a series of oxazole derivatives against seven human tumor cell lines. The results indicated that compounds with specific substituents exhibited significantly higher activity than their unsubstituted counterparts .
  • Toxicity Assessment :
    • The cytotoxicity of selected compounds was also tested on non-tumoral cells (e.g., peripheral blood lymphocytes). These compounds showed an IC₅₀ greater than 10 μM in these assays, suggesting a favorable therapeutic index .

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